benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-Parkinsonian and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed by 1H and 13C NMR . Further studies are needed to confirm the exact structure of “this compound”.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and varied. For instance, the benzoylation of substituted phenols under low temperature can lead to the formation of benzothiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, some derivatives have been found to have a melting point of over 350°C .Scientific Research Applications
Synthesis and Antibacterial Screening
Compounds with the thiazolyl pyrazole and benzoxazole frameworks have been synthesized and characterized for their antibacterial activities. These novel compounds, including derivatives similar in structure to benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, show promise in the development of new antibacterial agents. Their structural characterization and antibacterial screening highlight their potential in addressing antibiotic resistance, a major concern in modern medicine (Landage, Thube, & Karale, 2019).
Anti-mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new chemotype for anti-mycobacterial activity. Through the synthesis and biological evaluation of diverse benzo[d]thiazole-2-carboxamides, certain compounds demonstrated potential as anti-tubercular agents. This research offers a foundation for the development of new therapeutic agents against tuberculosis, emphasizing the importance of structural diversity in drug discovery (Pancholia et al., 2016).
Antimicrobial and Anticancer Activity
Further exploration into the synthesis of novel pyrazole derivatives, including those related to the compound of interest, reveals their potential in antimicrobial and anticancer applications. By examining the structural requirements for these biological activities, researchers can design more effective therapeutic agents. This area of research underscores the chemical compound's versatility and its contribution to addressing various health challenges (Swarnkar, Ameta, & Vyas, 2014).
Future Directions
The future research directions for benzothiazole derivatives could include further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research is needed to fully understand their mechanism of action and potential therapeutic applications.
Mechanism of Action
Benzothiazoles
are a class of organic compounds that are known for their diverse biological activities. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Pyrazoles
, on the other hand, are a class of organic compounds that are also known for their broad range of chemical and biological properties. The derivatives of pyrazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Cellular Effects
Based on the known activities of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-10-8-13(19-20)12-5-4-9-21(11-12)17(22)16-18-14-6-2-3-7-15(14)23-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZRSBPVVNONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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